6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea or thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The oxolane ring can be introduced through subsequent reactions involving epoxides or other suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrimidine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O4 |
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Molecular Weight |
210.19 g/mol |
IUPAC Name |
6-oxo-2-(oxolan-3-yl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)(H,10,11,12) |
InChI Key |
LZVSBULMTXILPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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